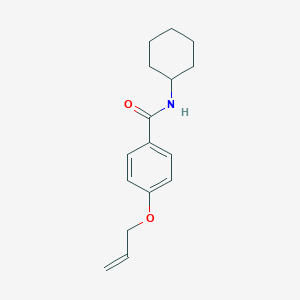

4-(allyloxy)-N-cyclohexylbenzamide

Description

4-(Allyloxy)-N-cyclohexylbenzamide is a substituted benzamide derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position of the benzamide core and a cyclohexylamide substituent. The allyloxy group introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, chloro, or alkyl substituents.

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34g/mol |

IUPAC Name |

N-cyclohexyl-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C16H21NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h2,8-11,14H,1,3-7,12H2,(H,17,18) |

InChI Key |

HMVBNBQTLYSITD-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzamide ring significantly influences molecular properties:

*Calculated based on molecular formula C₁₇H₂₁NO₂.

- Allyloxy vs. This may enhance interactions with biological targets requiring hydrophobic pockets .

- Allyloxy vs.

Spectroscopic and Crystallographic Insights

- Fluorescence Properties : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has documented spectrofluorometric data, the allyloxy derivative’s fluorescence remains unstudied but may differ due to conjugation effects .

- Crystal Packing : The cyclohexylamide group in 4-chloro-N-cyclohexylbenzamide forms hydrogen-bonded dimers in its crystal structure, a feature likely shared by 4-(allyloxy)-N-cyclohexylbenzamide, though steric effects from the allyloxy group could alter packing efficiency .

Preparation Methods

Acid Chloride Route

The most straightforward method involves converting 4-(allyloxy)benzoic acid to its corresponding acid chloride, followed by reaction with cyclohexylamine.

Procedure :

-

Synthesis of 4-(allyloxy)benzoic acid :

-

Formation of acid chloride :

-

Amide formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylation | Allyl Br, K₂CO₃, DMF, 80°C | 89 |

| Acid chloride formation | SOCl₂, reflux | Quantitative |

| Amide coupling | Cyclohexylamine, Et₃N, DCM | 90 |

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed:

-

4-(Allyloxy)benzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and cyclohexylamine (1.5 equiv) in DCM at 25°C for 12 hours.

Transition Metal-Mediated C–N Bond Formation

Copper-Catalyzed Alkylation of Benzamides

Recent advances in photoinduced copper catalysis enable direct N-alkylation of primary amides with unactivated alkyl halides. Adapting this methodology:

Procedure :

-

Synthesis of 4-(allyloxy)benzamide :

-

Copper-mediated alkylation :

Mechanistic Insight :

The reaction proceeds via a single-electron transfer (SET) mechanism, generating alkyl radicals that couple with copper-amidate intermediates. Deuterium-labeling experiments confirm radical intermediacy, as evidenced by diastereomeric product distributions.

Metal-Free Amidation Approaches

Direct Coupling via Mixed Anhydrides

Silica Gel-Mediated Reactions

Solid-phase synthesis on silica gel minimizes by-product formation:

-

A mixture of 4-(allyloxy)benzoic acid, cyclohexylamine, and EDCl is adsorbed onto silica gel and stirred at 40°C for 48 hours.

Challenges and Optimization Strategies

Steric Hindrance in N-Cyclohexyl Substitution

The bulky cyclohexyl group can impede amidation efficiency. Solutions include:

Purification Considerations

-

Column chromatography : Essential for removing unreacted cyclohexylamine and coupling by-products.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product (mp 168–170°C).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid chloride | High yield, straightforward | Requires SOCl₂ handling | 90 |

| Copper-mediated | Avoids acid chlorides | Requires UV light, specialized setup | 80 |

| EDCl/HOBt | Mild conditions | Cost of coupling reagents | 88 |

| Metal-free (silica) | Solvent-free, eco-friendly | Long reaction time | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.